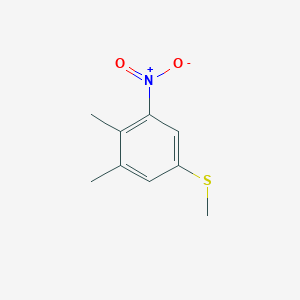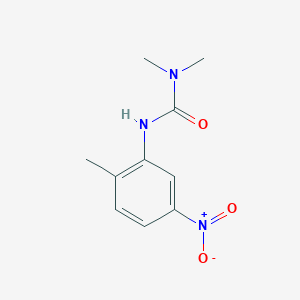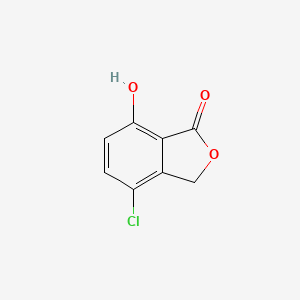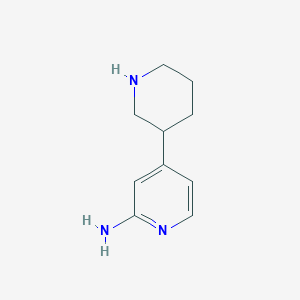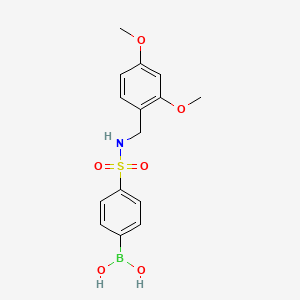
(4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid
Vue d'ensemble
Description
“(4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C15H18BNO6S and a molecular weight of 351.19 g/mol . It is used for research purposes and is not intended for human use .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 351.19 g/mol . It is recommended to be stored at 2-8°C . To increase solubility, it is suggested to heat the tube to 37°C and then oscillate in an ultrasonic bath for some time .Applications De Recherche Scientifique
Organic Synthesis
Phenylboronic acid, which is a component of the compound , is commonly used in organic synthesis . It’s a mild Lewis acid that’s generally stable and easy to handle, making it important to organic synthesis .
Cross-Coupling Reactions
Borinic acids and their chelate derivatives, including the compound , are used in cross-coupling reactions . These reactions are fundamental in creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
Catalysis
Borinic acids, such as the one in your compound, are also used in catalysis . They can act as Lewis acids, accepting a pair of electrons and facilitating various chemical reactions .
Medicinal Chemistry
In the field of medicinal chemistry, borinic acids and their derivatives have shown potential . While specific applications for your compound aren’t mentioned in the sources, it’s possible that it could have uses in this field given the general utility of borinic acids .
Polymer Materials
Borinic acids and their derivatives are used in the creation of polymer or optoelectronics materials . These materials have a wide range of applications, from electronics to solar cells .
Aiding Dissolution
The compound “(4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid” can be dissolved using physical methods such as vortex, ultrasound or hot water bath . This property could be useful in various scientific research applications where the compound needs to be dissolved in a solvent .
Propriétés
IUPAC Name |
[4-[(2,4-dimethoxyphenyl)methylsulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO6S/c1-22-13-6-3-11(15(9-13)23-2)10-17-24(20,21)14-7-4-12(5-8-14)16(18)19/h3-9,17-19H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWWRZNHEYKSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCC2=C(C=C(C=C2)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(N-(2,4-dimethoxybenzyl)sulfamoyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



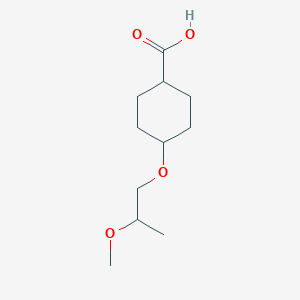

![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1472865.png)
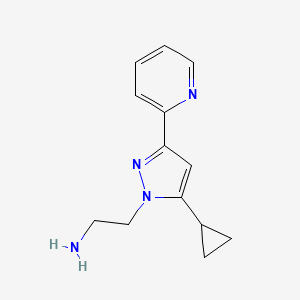
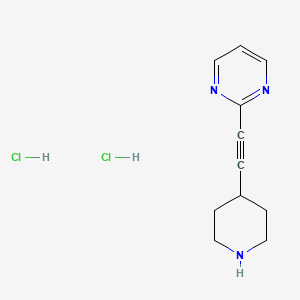


![N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate](/img/structure/B1472874.png)
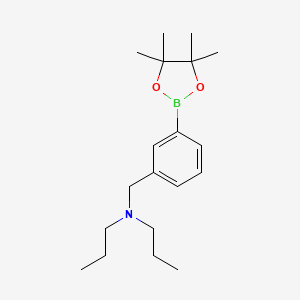
![2-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}acetic acid](/img/structure/B1472877.png)
